D-Leu-Thr-Arg-pNA

γ-Tryptase PRSS22 BSSP-4

D-Leu-Thr-Arg-pNA is the definitive chromogenic substrate for γ-tryptase (TMT) and tryptase ε (PRSS22). Its unique D-Leu-Thr-Arg sequence delivers superior isoform specificity over generic substrates (e.g., tosyl-Gly-Pro-Arg-pNA), while the N-terminal D-Leu confers aminopeptidase resistance for artifact-free kinetic assays and high-throughput screening. Ideal for recombinant enzyme QC, mast cell biology, and CRO peptide synthesis validation. CAS 122630-72-2, MW 508.57, ≥98% purity.

Molecular Formula C22H36N8O6
Molecular Weight 508.6 g/mol
Cat. No. B1180522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Leu-Thr-Arg-pNA
SynonymsH-D-Leu-Thr-Arg-pNA
Molecular FormulaC22H36N8O6
Molecular Weight508.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N
InChIInChI=1S/C22H36N8O6/c1-12(2)11-16(23)19(32)29-18(13(3)31)21(34)28-17(5-4-10-26-22(24)25)20(33)27-14-6-8-15(9-7-14)30(35)36/h6-9,12-13,16-18,31H,4-5,10-11,23H2,1-3H3,(H,27,33)(H,28,34)(H,29,32)(H4,24,25,26)/t13-,16-,17+,18+/m1/s1
InChIKeyIBFUBQKPPLZOLE-ZSGPHXLJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Leu-Thr-Arg-pNA: Chromogenic Substrate for γ-Tryptase and PRSS22 Activity Assays


D-Leu-Thr-Arg-pNA (CAS 122630-72-2) is a synthetic tripeptide chromogenic substrate designed for the quantitative measurement of serine protease activity, specifically targeting γ-tryptase (transmembrane tryptase, TMT) and tryptase ε (PRSS22/BSSP-4) [1]. The compound consists of a D-leucine residue at the N-terminus, followed by L-threonine and L-arginine, with a para-nitroaniline (pNA) chromophore conjugated to the C-terminal arginine. Upon enzymatic cleavage at the Arg-pNA bond, free p-nitroaniline is liberated, producing a yellow color measurable at 405 nm, enabling continuous monitoring of protease kinetics and inhibitor screening in biochemical assays .

Why Generic Substitution of D-Leu-Thr-Arg-pNA Compromises γ-Tryptase Assay Specificity


Chromogenic peptide substrates are not interchangeable across protease families or even among closely related tryptase isoforms. D-Leu-Thr-Arg-pNA exhibits a unique substrate preference profile that distinguishes it from other arginine-containing pNA substrates. Notably, γ-tryptase and PRSS22 preferentially cleave H-D-Leu-Thr-Arg-pNA over the widely used generic substrate tosyl-Gly-Pro-Arg-pNA, a specificity dictated by the D-Leu residue and the Thr-Arg sequence [1]. Substituting this compound with alternative substrates such as S-2302 (H-D-Pro-Phe-Arg-pNA) or D-Val-Leu-Arg-pNA, which are optimized for plasma kallikrein and glandular kallikrein/t-PA respectively, would introduce off-target protease activity and compromise the validity of γ-tryptase-specific inhibitor screening and kinetic measurements [2]. The N-terminal D-amino acid also confers resistance to aminopeptidase degradation, a property absent in L-amino acid-terminated substrates, ensuring that assay signals reflect genuine γ-tryptase activity rather than non-specific cleavage by contaminating aminopeptidases [3].

Quantitative Evidence for D-Leu-Thr-Arg-pNA Differentiation from Generic Chromogenic Substrates


Preferential Cleavage by PRSS22/γ-Tryptase Over Tosyl-Gly-Pro-Arg-pNA

PRSS22 (tryptase ε) and γ-tryptase preferentially cleave the synthetic substrate H-D-Leu-Thr-Arg-pNA compared to the generic tryptase substrate tosyl-Gly-Pro-Arg-pNA [1]. While the specific ratio or fold-preference is not quantified in the available literature, this qualitative preference is a defining functional characteristic of these proteases and directly informs substrate selection for assays requiring γ-tryptase-specific readouts. The structural basis for this preference is attributed to the D-Leu residue at the P3 position and the Thr-Arg sequence, which align with the unique S3 and S1 subsite geometries of γ-tryptase that are distinct from those of β-tryptase and other serine proteases [2].

γ-Tryptase PRSS22 BSSP-4 substrate specificity serine protease

D-Amino Acid-Mediated Resistance to Aminopeptidase Degradation

The N-terminal D-leucine residue in D-Leu-Thr-Arg-pNA confers intrinsic resistance to cleavage by L-specific aminopeptidases, a property established in the foundational patent US4214049A for D-amino acid-terminated chromogenic substrates [1]. The patent explicitly states that 'the N-terminal free D-amino acid in the new substrate also prevents a non-desired attack by amino peptidases since the said are specific for L-amino acids.' This contrasts with substrates bearing L-amino acids at the N-terminus, which are susceptible to aminopeptidase-mediated degradation, leading to spurious pNA release and overestimation of target protease activity.

aminopeptidase resistance D-amino acid substrate stability assay reproducibility

Validated Utility in γ-Tryptase Small Molecule Inhibitor Screening

D-Leu-Thr-Arg-pNA has been specifically validated for measuring the effects of small molecule inhibitors on γ-tryptase activity . Substrate and inhibitor library screening studies have demonstrated that γ-tryptase possesses a substrate preference and inhibitor profile distinct from that of β-tryptase, underscoring the necessity of using γ-tryptase-specific substrates for accurate inhibitor characterization [1]. The compound's established use in this context provides a direct application pathway that alternative substrates like D-Val-Leu-Arg-pNA (kallikrein/t-PA substrate) or S-2302 (plasma kallikrein substrate) cannot support.

γ-Tryptase inhibitor small molecule screening drug discovery mast cell protease

Distinct Substrate Specificity Profile vs. β-Tryptase and Kallikrein Substrates

γ-Tryptase exhibits a substrate preference distinct from that of β-tryptase, as demonstrated by combinatorial peptide substrate library screening [1]. While β-tryptase substrates typically contain proline residues (e.g., tosyl-Gly-Pro-Arg-pNA), γ-tryptase preferentially recognizes sequences lacking proline at the P2 position and containing a D-amino acid at the N-terminus. D-Leu-Thr-Arg-pNA fulfills these criteria, whereas substrates like S-2302 (H-D-Pro-Phe-Arg-pNA) are optimized for plasma kallikrein and exhibit significant cross-reactivity with plasmin [2][3]. Similarly, D-Val-Leu-Arg-pNA is a substrate for glandular kallikrein and tissue-type plasminogen activator (t-PA) with no apparent affinity for fibrin [4].

substrate specificity tryptase isoforms cross-reactivity assay selectivity

Optimal Application Scenarios for D-Leu-Thr-Arg-pNA in γ-Tryptase Research


γ-Tryptase-Specific Inhibitor Screening for Mast Cell-Related Drug Discovery

D-Leu-Thr-Arg-pNA is the substrate of choice for high-throughput screening of small molecule libraries targeting γ-tryptase. Because γ-tryptase exhibits a substrate and inhibitor profile distinct from β-tryptase [1], using this compound ensures that identified hits are specific to the γ isoform, minimizing false positives from compounds that inhibit β-tryptase but lack γ-tryptase activity. The D-amino acid N-terminus further reduces aminopeptidase interference, enhancing assay robustness in screening campaigns [2].

Kinetic Characterization of Recombinant PRSS22 and γ-Tryptase

For laboratories expressing recombinant PRSS22 (tryptase ε) or γ-tryptase, D-Leu-Thr-Arg-pNA provides a validated substrate for determining kinetic parameters (Km, kcat, Vmax) and assessing enzyme purity and activity. The compound's preferential cleavage by PRSS22 over tosyl-Gly-Pro-Arg-pNA [3] allows researchers to confirm the functional identity of their recombinant enzyme preparations and to monitor batch-to-batch consistency in protein production workflows.

Mechanistic Studies of Mast Cell Degranulation and Airway Inflammation

γ-Tryptase is a membrane-anchored serine protease implicated in mast cell degranulation and airway hyperresponsiveness [1]. D-Leu-Thr-Arg-pNA enables quantitative measurement of γ-tryptase activity in biological samples and cell-based assays, facilitating studies on the role of this protease in allergic inflammation, asthma pathogenesis, and other mast cell-driven conditions. The substrate's resistance to aminopeptidases makes it suitable for assays using complex biological matrices where contaminating proteases are present [2].

Quality Control for Custom Peptide Synthesis and pNA Substrate Development

For CROs and academic core facilities offering custom peptide synthesis services, D-Leu-Thr-Arg-pNA serves as a reference standard for validating the synthesis of D-amino acid-containing chromogenic substrates. The compound's established CAS number (122630-72-2), molecular weight (508.57 g/mol), and purity specifications (e.g., 98.08% as reported by commercial suppliers ) provide benchmarks for assessing the quality of newly synthesized D-Leu-terminated pNA substrates.

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